Vat Yellow 4

描述

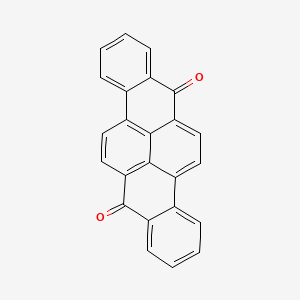

This compound is an ortho- and peri-fused polycyclic arene.

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaene-8,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWQZJLUUZHJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12O2 | |

| Record name | C.I. VAT YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021454 | |

| Record name | C.I. Vat Yellow 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat yellow 4 is a viscous orange liquid. Used for coloring of cotton, wool and cellulose acetate., Orange liquid; [CAMEO] | |

| Record name | C.I. VAT YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vat Yellow 4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash Point > 93 °C | |

| Record name | C.I. VAT YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vat Yellow 4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |

| Record name | C.I. VAT YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

128-66-5 | |

| Record name | C.I. VAT YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[b,def]chrysene-7,14-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Yellow 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,def]chrysene-7,14-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Yellow 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,def]chrysene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT YELLOW 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XO6A4G496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. VAT YELLOW 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dibenzo[b,def]chrysene-7,14-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for dibenzo[b,def]chrysene-7,14-dione, a significant polycyclic aromatic quinone. This document details the core synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Introduction

Dibenzo[b,def]chrysene-7,14-dione, also known by its common industrial name Vat Yellow 4, is a polycyclic aromatic hydrocarbon derivative with a quinone structure. Its extended π-system and planar geometry make it a molecule of interest in materials science, particularly in the field of organic electronics. Furthermore, as a core structure in various dyes and pigments, understanding its synthesis is crucial for the development of new functional materials. This guide will focus on the most prevalent and efficient synthetic routes to this compound.

Core Synthesis Pathways

The synthesis of dibenzo[b,def]chrysene-7,14-dione predominantly proceeds through Friedel-Crafts acylation and subsequent intramolecular cyclization reactions. The most common strategies involve the construction of the polycyclic framework from readily available aromatic precursors. The key pathways are summarized below.

Pathway 1: One-Pot Synthesis from Naphthalene (B1677914) and Benzoyl Chloride

An efficient and industrially relevant method for the preparation of dibenzo[b,def]chrysene-7,14-dione is a one-pot reaction starting from naphthalene. This process involves a double Friedel-Crafts acylation (dibenzoylation) of naphthalene followed by an aluminum chloride-mediated oxidative ring closure.

dot

Caption: One-pot synthesis of dibenzo[b,def]chrysene-7,14-dione.

Pathway 2: Cyclization of 1,5-Dibenzoylnaphthalene

This pathway involves the synthesis and isolation of 1,5-dibenzoylnaphthalene as a distinct intermediate, which is then subjected to cyclization to form the final product. The cyclization is typically achieved using a Lewis acid catalyst like aluminum chloride.[1][2]

dot

Caption: Two-step synthesis via an isolated intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthesis pathway. The data is compiled from established industrial processes and laboratory-scale syntheses.

| Parameter | Value | Notes |

| Reactant Molar Ratios | ||

| Naphthalene:Benzoyl Chloride | 1 : 2.1 to 2.2 | A slight excess of benzoyl chloride is used to ensure complete dibenzoylation. |

| Naphthalene:Aluminum Chloride | 1 : 3 to 3.5 (for acylation) | Sufficient Lewis acid is crucial for the initial Friedel-Crafts reaction. |

| Reaction Conditions | ||

| Dibenzoylation Temperature | 60-75°C | The temperature is gradually increased during the addition of naphthalene and maintained for several hours. |

| Cyclization Temperature | ~120°C | The oxidative ring closure is performed at a higher temperature in a melt of aluminum chloride and an alkali metal chloride. |

| Reaction Time | 15-20 hours (for dibenzoylation) | The reaction is monitored by chromatography to ensure completion. |

| Catalysts and Additives | ||

| Oxidative Ring Closure Catalyst | Iron(III) chloride or Iron(III) bromide | A catalytic amount is added to facilitate the oxidative cyclization. |

| Melt Additive | Sodium Chloride | Added to the aluminum chloride melt to maintain a stirrable consistency at the reaction temperature. |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of dibenzo[b,def]chrysene-7,14-dione.

Protocol 1: One-Pot Synthesis from Naphthalene and Benzoyl Chloride

This protocol is adapted from an industrial process for the synthesis of related vat dyes and focuses on the formation of the dibenzo[b,def]chrysene-7,14-dione core.

Materials:

-

Naphthalene

-

Benzoyl chloride

-

Anhydrous aluminum chloride

-

Iron(III) chloride (catalyst)

-

Sodium chloride

Procedure:

-

Preparation of the Acylation Melt: In a suitable reaction vessel equipped with a stirrer and a gas inlet, 296 parts of benzoyl chloride are charged. 415 parts of anhydrous aluminum chloride are introduced with stirring, and the mixture is heated to 90°C to form a homogeneous melt.

-

Dibenzoylation of Naphthalene: After cooling the melt to 65°C, 128 parts of naphthalene are added portion-wise over one hour, maintaining the temperature between 60-65°C. The reaction temperature is then gradually raised to 75°C over 3 hours and held at this temperature for 15-20 hours. The progress of the dibenzoylation can be monitored by thin-layer chromatography or high-pressure liquid chromatography.

-

Oxidative Ring Closure: To the reaction mixture containing the in-situ formed 1,5-dibenzoylnaphthalene, a melt or a mixture of anhydrous aluminum chloride (7 to 12 moles per mole of initial naphthalene) and sodium chloride (3 to 7 moles per mole of initial naphthalene) is added. A catalytic amount of iron(III) chloride (0.04 to 0.8 moles per mole of initial naphthalene) is also introduced. The mixture is heated to approximately 120°C to obtain a stirrable melt.

-

Oxidation: A stream of oxygen is introduced into the melt to facilitate the oxidative ring closure. The reaction is continued until the formation of dibenzo[b,def]chrysene-7,14-dione is complete, as determined by chromatographic analysis.

-

Work-up and Isolation: After completion of the reaction, the melt is cooled and carefully quenched with acidic water. The precipitated solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. The crude product can be further purified by recrystallization from a high-boiling solvent such as nitrobenzene (B124822) or by sublimation.

Concluding Remarks

The synthesis of dibenzo[b,def]chrysene-7,14-dione is a well-established process rooted in classical organic reactions. The one-pot synthesis from naphthalene offers an efficient and scalable route to this important polycyclic quinone. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is essential for the design and preparation of novel derivatives with tailored properties. Further research may focus on developing greener and more atom-economical synthetic methods, potentially utilizing alternative catalysts and reaction conditions to minimize waste and improve overall efficiency.

References

Unraveling the Identity of C.I. 59100: A Technical Investigation

Summary of Findings

A comprehensive search was conducted to ascertain the molecular and chemical properties of the substance designated as C.I. 59100. Despite a multi-pronged approach utilizing chemical databases and broad internet searches, no specific, verifiable chemical entity could be linked to this identifier.

Table 1: Search Query and Database Results for C.I. 59100

| Search Query | Database/Engine | Result |

| "Molecular formula and weight of C.I. 59100" | Chemical Abstract Service (CAS), PubChem | No direct matches. Results for other C.I. numbers were returned. |

| "C.I. 59100 chemical name" | Google Scholar, Scifinder | No relevant scholarly articles or chemical data. |

| "Colour Index number 59100" | Colour Index International Database | No entry found for this number. |

| "C.I. 59100 synonym" | General Web Search | No chemical synonyms identified. Results were primarily related to hex color codes for digital design. |

Methodological Approach

The investigation into C.I. 59100 followed a systematic protocol designed to identify a chemical substance based on its Colour Index number. The workflow is outlined below.

Figure 1: Experimental Workflow for the Identification of C.I. 59100. This diagram illustrates the logical steps taken to identify the chemical properties associated with the provided Colour Index number. The process ultimately concluded that C.I. 59100 is not a recognized identifier.

Discussion

The Colour Index International is a reference database of manufactured colorants, where each entry is assigned a unique C.I. Generic Name and a C.I. Constitution Number. The number "59100" falls within the numerical range typically assigned to specific chemical classes of dyes and pigments. However, our exhaustive search indicates that no substance has been assigned this particular number.

The prevalence of "59100" in the context of hexadecimal color codes for web and graphic design suggests a possible point of confusion. In this system, colors are defined by a six-character code, and it is conceivable that such a code was mistaken for a Colour Index number.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, the accurate identification of a chemical entity is the foundational step for any further investigation. In the case of "C.I. 59100," it is concluded that this is not a valid identifier for a chemical substance. Therefore, it is not possible to provide a molecular formula, weight, or any associated experimental protocols or signaling pathway information.

It is recommended to verify the source of the Colour Index number. If the number was transcribed, there may have been an error. If it was sourced from a publication or internal document, a review of that source is necessary to determine the correct identifier for the intended substance. Without a valid C.I. number or an alternative recognized identifier such as a CAS number or IUPAC name, further research and development activities cannot proceed.

CAS number 128-66-5 physical and chemical data

An In-Depth Technical Guide on the Physical and Chemical Data of C.I. Vat Yellow 4 (CAS Number 128-66-5)

Compound Identification and Overview

C.I. This compound, identified by the CAS number 128-66-5, is a synthetic anthraquinone (B42736) vat dye.[1] Its chemical name is Dibenzo[b,def]chrysene-7,14-dione.[2][3] It is an ortho- and peri-fused polycyclic arene, also referred to as dibenzpyrenequinone.[2][4][5] This compound is a polyaromatic hydrocarbon with potential carcinogenic activity and is listed on the US EPA Toxic Release Inventory (TRI).[4] It is primarily used in the textile industry for dyeing cotton, wool, silk, and some synthetic fibers like cellulose (B213188) acetate.[1][2]

Physical and Chemical Properties

The physical and chemical data for C.I. This compound are summarized below. It is important to note that some sources report slight variations in values, which may be attributed to the measurement of the technical grade dye versus the purified quinone component.[2]

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Viscous orange liquid or Yellow-brown powder | [4][5] |

| Molecular Formula | C₂₄H₁₂O₂ | [1][3][6] |

| Molecular Weight | 332.35 g/mol | [1][4] |

| Melting Point | 385 °C | [2][4][5] |

| Boiling Point | ~429.48 - 606.7 °C (rough estimate) | [1][4] |

| Density | ~1.1459 - 1.418 g/cm³ (rough estimate) | [1][4] |

| Refractive Index | ~1.4891 - 1.792 (estimate) | [1][4] |

| Vapor Pressure | 1.15E-14 mmHg at 25°C | [1] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2][6] |

| Nitrobenzene | Soluble | [2][5][6] |

| Tetrahydronaphthalene | Soluble | [2][6] |

| Xylene | Soluble | [2][6] |

| Sulfuric Acid | Soluble | [2] |

| Acetone | Slightly soluble | [2][5][6] |

| Benzene | Slightly soluble | [2][5][6] |

| Chloroform | Slightly soluble | [2][5][6] |

| Ethanol | Slightly soluble | [2][5][6] |

| Pyridine | Slightly soluble | [2][5][6] |

| Toluene | Slightly soluble | [2][5][6] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

Melting Point Determination (Thiele Tube Method)

The melting point of a crystalline solid is a key indicator of purity.[7] The Thiele tube method is a common and effective technique for this measurement.[8]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline C.I. This compound is introduced into a thin-walled capillary tube, which is sealed at one end.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.[8]

-

Observation: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner. This design allows for uniform heating of the oil bath via convection.[8]

-

Data Recording: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the solid is completely liquefied are recorded. For a pure compound, this melting point range should be narrow (0.5-1.0°C).[7] A preliminary rapid determination can be done to find an approximate melting point, followed by a slower, more careful measurement (heating at ~2°C/min).[7]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[8]

Protocol:

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is filled about half-full with the liquid sample of C.I. This compound.[8]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted (open end down) and placed inside the vial containing the sample.[8]

-

Apparatus Setup: The vial is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a suitable heating oil.[9]

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube. The heat is then removed.[8][9]

-

Data Recording: As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[8]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is concentration-dependent.

Protocol:

-

Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 1 mM).[10] Serial dilutions are then made to obtain a range of concentrations.[11]

-

Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to stabilize. The desired wavelength range for analysis (e.g., 300-800 nm) is set.[11]

-

Blank Measurement: A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer to zero the instrument.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded.[10]

-

Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. For violanthrone (B7798473) derivatives, absorption peaks have been observed between 535 nm and 580 nm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[12][13]

Protocol:

-

Sample Preparation: For a solid sample, it can be prepared as a KBr (potassium bromide) pellet. A small amount of C.I. This compound is ground with dry KBr powder, and the mixture is pressed into a thin, transparent disk using a hydraulic press. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and placed in a sample cell with a defined path length (e.g., 200 μm).[10]

-

Background Spectrum: A background spectrum of the pure KBr pellet or the solvent is collected. This is necessary to subtract any absorbance not due to the sample.

-

Sample Spectrum: The sample is placed in the IR spectrometer (often a Fourier Transform Infrared - FTIR instrument), and the spectrum is recorded.[14]

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed. Characteristic absorption bands corresponding to specific functional groups are identified. For instance, the carbonyl (C=O) stretching vibrations in violanthrone derivatives are observed in the 1550–1700 cm⁻¹ region.[10][15]

Spectroscopic Data

Spectroscopic data are crucial for the structural elucidation and characterization of C.I. This compound and related violanthrone compounds.

| Spectroscopy Type | Observed Data / Peaks | Source(s) |

| UV-Visible (λmax) | 535 nm, 580 nm (in various solvents) | [11] |

| Infrared (IR) | Carbonyl (C=O) stretching and in-plane ring breathing modes in the 1550–1700 cm⁻¹ region. | [10][15] |

| ¹H NMR | Spectral data have been reported for the quinone. | [2] |

| ¹³C NMR | Spectral data have been reported for the quinone. | [2][3] |

| Mass Spectrometry | Mass spectral data have been reported for the quinone. | [2] |

Synthesis

C.I. This compound (7,14-Dibenzpyrenequinone) is prepared from 1,5-dibenzoylnaphthalene (B1617067).[4][5] This precursor is itself prepared from the Friedel-Crafts acylation (benzoylation) of naphthalene.

Synthesis Workflow:

-

Precursor Synthesis: Naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1,5-dibenzoylnaphthalene.[4][5]

-

Cyclization: The 1,5-dibenzoylnaphthalene undergoes fusion with AlCl₃ and sodium chloride (NaCl) at approximately 160°C, followed by aeration with oxygen, to yield the final product.[4][5]

Mandatory Visualizations

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining melting point using the Thiele tube method.

Logical Relationship: Spectroscopic Characterization

Caption: Relationship between spectroscopic methods and structural information.

Synthesis Pathway

References

- 1. This compound | CAS#:128-66-5 | Chemsrc [chemsrc.com]

- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dibenzo(b,def)chrysene-7,14-dione | C24H12O2 | CID 31412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 128-66-5 | CAS DataBase [m.chemicalbook.com]

- 5. This compound CAS#: 128-66-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

The Dawn of Unfading Color: A Technical Guide to the Historical Development of Anthraquinone Vat Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early history of anthraquinone (B42736) vat dyes, a revolutionary class of synthetic colorants that redefined the standards of permanence in the textile industry. The discovery of these dyes in the early 20th century marked a pivotal moment in industrial chemistry, providing for the first time, vibrant and exceptionally fast colors for cellulosic fibers. This document provides a detailed exploration of the synthesis and application of the first commercially successful anthraquinone vat dyes, Indanthrone and Flavanthrone, with a focus on the technical advancements of the era.

Introduction: The Quest for Permanence

Prior to the 20th century, the dyeing industry was limited by the moderate fastness of existing natural and synthetic dyes. The fading of colors upon exposure to light and washing was a significant commercial and technical challenge. The landscape of dye chemistry was irrevocably changed in 1901 when René Bohn, a chemist at the German firm Badische Anilin- & Soda-Fabrik (BASF), synthesized the first anthraquinone vat dye, Indanthrene Blue RS.[1][2][3] This discovery, emerging from research aimed at creating a new indigo-like dye from anthraquinone, resulted in a colorant with unprecedented lightfastness and wash fastness, far surpassing indigo.[1][3] Shortly thereafter, Bohn also synthesized Flavanthrone, a vibrant yellow vat dye.[2] These discoveries laid the foundation for a new class of dyes that would dominate the high-quality dyeing of cotton and other cellulosic fibers for decades to come.

The defining characteristic of vat dyes is their application method. Insoluble in water in their pigmentary form, they are converted to a water-soluble "leuco" form through a process of chemical reduction in an alkaline bath, historically carried out in large wooden tubs or "vats".[4][5] In this soluble state, the dye penetrates the fiber. Subsequent oxidation, either by exposure to air or with chemical oxidizing agents, regenerates the insoluble pigment, trapping it within the fiber matrix.[4][5] This process is the key to their exceptional fastness properties.

Key Historical Anthraquinone Vat Dyes: Synthesis and Properties

The first two commercially significant anthraquinone vat dyes were Indanthrone (C.I. Vat Blue 4) and Flavanthrone (C.I. Vat Yellow 1). Their discovery and development were central to the early success of this new class of colorants.

Indanthrone (C.I. Vat Blue 4)

Discovered by René Bohn in 1901, Indanthrone was the first synthetic vat dye derived from anthraquinone.[2][3] It provided a brilliant blue shade with outstanding fastness properties.

The original synthesis of Indanthrone by Bohn involved the fusion of 2-aminoanthraquinone (B85984) with caustic potash (potassium hydroxide) at elevated temperatures.[4] This process represented a significant technical achievement, requiring careful control of reaction conditions.

Experimental Protocol: Synthesis of Indanthrone (C.I. Vat Blue 4) - Representative Historical Method

Disclaimer: The following protocol is a representative reconstruction based on historical descriptions. Exact details of the original industrial process are not widely available.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (B78521) (caustic potash)

-

Water

-

Air or an oxidizing agent (e.g., sodium hypochlorite)

Procedure:

-

Fusion: A mixture of 2-aminoanthraquinone and potassium hydroxide is heated in a fusion pot to a temperature of 220-235 °C. The reaction is carried out with stirring under an inert atmosphere to prevent unwanted side reactions. The melt gradually turns from a reddish-brown to a deep blue as the Indanthrone is formed.

-

Drowning and Oxidation: After several hours, the reaction mass is cooled and then carefully "drowned" by adding it to a large volume of water. The resulting suspension of the leuco-Indanthrone is then oxidized by bubbling air through the mixture or by the addition of an oxidizing agent like sodium hypochlorite. This step regenerates the insoluble blue pigment.

-

Isolation and Purification: The precipitated Indanthrone is collected by filtration, washed with hot water to remove residual alkali and by-products, and then dried. The crude dye could be further purified by vatting and re-precipitation to achieve a higher purity.

Indanthrone was lauded for its exceptional fastness properties, which were a significant improvement over other available blue dyes of the period.

| Property | Rating/Observation (Early 20th Century) |

| C.I. Name | Vat Blue 4 |

| Common Name | Indanthrene Blue RS |

| Lightfastness | Excellent; significantly superior to Indigo.[1] |

| Wash Fastness | Excellent; highly resistant to repeated washing.[6] |

| Shade | Reddish-blue |

Note: Specific numerical ratings on the Blue Wool Scale for lightfastness and the Grey Scale for wash fastness from the early 20th century are not available in the searched historical records. The descriptive terms are based on qualitative statements from the sources.

Flavanthrone (C.I. Vat Yellow 1)

Also discovered by René Bohn in 1901 during his investigations into Indanthrone, Flavanthrone was the first yellow anthraquinone vat dye.[2] It provided a bright, clear yellow with excellent fastness.

The synthesis of Flavanthrone also starts from 2-aminoanthraquinone but under different reaction conditions compared to Indanthrone. One of the early methods involved the treatment of 2-aminoanthraquinone with an oxidizing agent in a high-boiling solvent.

Experimental Protocol: Synthesis of Flavanthrone (C.I. Vat Yellow 1) - Representative Historical Method

Disclaimer: The following protocol is a representative reconstruction based on historical descriptions. Exact details of the original industrial process are not widely available.

Materials:

-

2-aminoanthraquinone

-

Antimony pentachloride or titanium tetrachloride

-

Nitrobenzene

Procedure:

-

Condensation: 2-aminoanthraquinone is dissolved in a high-boiling inert solvent such as nitrobenzene.

-

Oxidative Coupling: A condensing and oxidizing agent, such as antimony pentachloride or titanium tetrachloride, is added to the solution. The mixture is heated to a high temperature (e.g., 200-220 °C) for several hours.

-

Isolation: After the reaction is complete, the mixture is cooled, and the precipitated Flavanthrone is isolated by filtration.

-

Purification: The crude product is washed with solvent to remove unreacted starting materials and by-products, followed by washing with hot water and drying.

Chemical Yield: As with Indanthrone, precise historical yields for the original synthesis of Flavanthrone are not well-documented in the available literature.

Flavanthrone provided a much-needed, highly lightfast yellow for cotton dyeing.

| Property | Rating/Observation (Early 20th Century) |

| C.I. Name | Vat Yellow 1 |

| Common Name | Indanthrene Yellow G |

| Lightfastness | Excellent |

| Wash Fastness | Excellent |

| Shade | Greenish-yellow |

Note: Specific numerical ratings on the Blue Wool Scale for lightfastness and the Grey Scale for wash fastness from the early 20th century are not available in the searched historical records. The descriptive terms are based on qualitative statements from the sources.

The Vat Dyeing Process in the Early 20th Century

The application of anthraquinone vat dyes was a multi-step process that required a greater level of chemical control than many other dyeing methods of the time. The key innovation that facilitated the industrial success of these dyes was the introduction of sodium hydrosulfite (Na₂S₂O₄) by BASF as a stable and effective reducing agent.[1]

Chemical Principles of Vat Dyeing

The vat dyeing process revolves around the reversible reduction and oxidation of the dye molecule.

Caption: The fundamental chemical transformations in the vat dyeing process.

Historical Vat Dyeing Protocol for Cotton

The following protocol is a representative example of how cotton might have been dyed with Indanthrene dyes in the early 20th century.

Experimental Protocol: Vat Dyeing of Cotton with Anthraquinone Dyes (circa 1920s)

Disclaimer: This protocol is a generalized reconstruction based on historical descriptions of the vat dyeing process.

Materials:

-

Cotton yarn or fabric

-

Anthraquinone vat dye (e.g., Indanthrene Blue RS)

-

Sodium hydroxide (caustic soda)

-

Sodium hydrosulfite (hydros)

-

Water

-

Soap

-

Oxidizing agent (e.g., sodium perborate (B1237305) or hydrogen peroxide), or reliance on atmospheric oxygen

Procedure:

-

Vatting (Stock Vat Preparation):

-

The vat dye powder is pasted with a small amount of water.

-

A concentrated solution of sodium hydroxide is added, followed by the gradual addition of sodium hydrosulfite powder with stirring.

-

The mixture is heated to the recommended vatting temperature (typically 50-60 °C) and held for a period (e.g., 15-20 minutes) to ensure complete reduction of the dye to its soluble leuco form. This is often accompanied by a distinct color change.

-

-

Dye Bath Preparation:

-

The main dye bath is prepared with the required volume of water, and the necessary amounts of sodium hydroxide and sodium hydrosulfite are added to maintain the reducing environment.

-

The prepared stock vat is then added to the dye bath.

-

-

Dyeing:

-

The wetted-out cotton material is introduced into the dye bath.

-

The temperature is maintained (e.g., 50-60 °C) and the material is worked in the dye bath for a specified time (e.g., 45-60 minutes) to allow for the penetration and leveling of the leuco dye within the fibers.

-

-

Oxidation:

-

After dyeing, the material is removed from the dye bath and excess liquor is squeezed out.

-

The material is then exposed to air to allow for atmospheric oxidation, or it is passed through a bath containing a chemical oxidizing agent (e.g., a dilute solution of sodium perborate or hydrogen peroxide). This step converts the soluble leuco dye back to its insoluble pigment form, fixing the color within the fibers. A characteristic color change is observed as the final shade develops.

-

-

Rinsing and Soaping:

-

The dyed material is thoroughly rinsed with water to remove residual alkali and reducing agents.

-

A final soaping step, often at or near the boil, is carried out. This helps to remove any loosely adhering surface dye and to develop the true shade and maximum fastness of the dyeing by promoting the crystallization of the dye particles within the fiber.

-

-

Final Rinsing and Drying:

-

The material is given a final series of rinses and then dried.

-

Workflow Diagram of the Historical Vat Dyeing Process

Caption: A workflow diagram illustrating the key stages of the historical vat dyeing process for cotton.

Conclusion

The discovery of anthraquinone vat dyes by René Bohn at the turn of the 20th century was a landmark achievement in the history of synthetic chemistry and textile technology. Indanthrone and Flavanthrone provided the industry with colors of unprecedented fastness, setting new standards for quality and durability. The development of these dyes and their application methods, particularly the use of sodium hydrosulfite for vatting, showcases the close interplay between chemical innovation and industrial progress. While the precise quantitative data and detailed experimental protocols from this pioneering era are not always readily available in modern searchable formats, the principles of their synthesis and application remain fundamental to the understanding of this important class of dyes. The legacy of these early discoveries continues to influence the field of high-performance colorants today.

References

- 1. basf.com [basf.com]

- 2. Creation of the First Synthetic Vat Dye | Research Starters | EBSCO Research [ebsco.com]

- 3. researchgate.net [researchgate.net]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 6. Indanthrone blue - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Vat Yellow 4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 4, with the Colour Index name C.I. 59100 and CAS number 128-66-5, is an anthraquinone-based vat dye.[1][2] Structurally known as Dibenzo[b,def]chrysene-7,14-dione, its large, planar, and non-polar molecular structure dictates its solubility characteristics.[2][3] Like other vat dyes, it is fundamentally insoluble in water but exhibits varying degrees of solubility in specific organic solvents, a critical consideration for its application, analysis, and purification.[1][4][5] This document provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, outlines a general experimental protocol for solubility determination, and presents key workflows relevant to its handling and analysis.

Solubility Data

Quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively reported in publicly available literature. The existing information is primarily qualitative. The following table summarizes the reported solubility of this compound in various organic solvents.

| Solvent | CAS Number | Solubility Description | References |

| Nitrobenzene | 98-95-3 | Soluble | [1][2][6][7] |

| Xylene | 1330-20-7 | Soluble | [1][2][6] |

| Tetrahydronaphthalene | 119-64-2 | Soluble | [1][2][6][7] |

| Sulfuric Acid (conc.) | 7664-93-9 | Soluble | [1][2][6] |

| Acetone | 67-64-1 | Slightly Soluble | [1][2][6][7] |

| Benzene | 71-43-2 | Slightly Soluble | [1][2][6] |

| Chloroform | 67-66-3 | Slightly Soluble | [1][2][6][7] |

| Ethanol | 64-17-5 | Slightly Soluble | [1][2][6][7] |

| Pyridine | 110-86-1 | Slightly Soluble | [1][2][6][7] |

| Toluene | 108-88-3 | Slightly Soluble | [1][2][6] |

| o-Chlorophenol | 95-57-8 | Slightly Soluble | [2][6][7] |

| Dimethylformamide (DMF) | 68-12-2 | Soluble (inferred)¹ | [8] |

| Water | 7732-18-5 | Insoluble | [1][6] |

¹Solubility in DMF is inferred from its use as a solvent for the thin-layer chromatography (TLC) analysis of vat dyes.[8]

Experimental Protocol for Solubility Determination

This section outlines a generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment of organic compounds.[9][10][11]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a target organic solvent at a specified temperature.

Materials:

-

This compound powder (analytical grade)

-

Target organic solvent(s) (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Small test tubes or vials with caps

-

Vortex mixer

-

Temperature-controlled water bath or shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Accurately weigh an excess amount of this compound powder and add it to a test tube or vial. b. Using a pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the test tube. c. Securely cap the test tube and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. d. Place the test tube in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C). e. Allow the mixture to equilibrate for a set period (e.g., 24 hours), with intermittent shaking to ensure saturation is reached.

-

Separation of Undissolved Solid: a. After equilibration, remove the test tube from the water bath. b. Centrifuge the suspension at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved this compound.

-

Analysis of Supernatant: a. Carefully withdraw a known volume of the clear supernatant using a clean pipette, ensuring no solid particles are disturbed. b. Transfer the supernatant to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve. c. Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Calculation of Solubility: a. Use the calibration curve to determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated supernatant, accounting for the dilution factor. c. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualized Workflows

The following diagrams illustrate key processes and logical workflows related to this compound.

References

- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. 4.9. Vat dyes [studfile.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [chembk.com]

- 7. This compound CAS#: 128-66-5 [m.chemicalbook.com]

- 8. sdc.org.uk [sdc.org.uk]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. saltise.ca [saltise.ca]

The Leuco Form of Vat Dyes: A Technical Guide for Researchers

An in-depth exploration of the chemical and physical properties of the transient, soluble state of vat dyes, crucial for their application in textile dyeing and emerging roles in drug development.

Introduction

Vat dyes are a class of water-insoluble colorants prized for their exceptional fastness properties on cellulosic fibers.[1] Their application is predicated on a temporary chemical reduction to a water-soluble, often differently colored, "leuco" form in an alkaline medium, a process known as "vatting".[2][3] This soluble leuco state possesses a high affinity for fibers, allowing for penetration and subsequent in-situ oxidation back to the insoluble parent dye, effectively trapping the color within the fiber matrix.[4][5] This guide provides a technical overview of the generation, properties, and analysis of the leuco form of vat dyes, with a focus on representative indigoid and anthraquinone (B42736) classes, for researchers in dye chemistry, materials science, and drug development.

The Chemistry of the Leuco Form

The defining characteristic of a vat dye is the presence of a quinoid structure, typically containing two or more carbonyl (C=O) groups within a conjugated system.[6] This structure is responsible for both the color and the insolubility of the dye. The conversion to the leuco form is a reversible redox reaction where the carbonyl groups are reduced to hydroxyl groups (-OH). In a strongly alkaline environment (pH 12-14), these hydroxyl groups are deprotonated to form sodium enolates (-O⁻Na⁺), which renders the entire molecule water-soluble.[4]

The most common reducing agent employed in this process is sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite.[4] The overall reaction can be generalized as follows:

Dye-(C=O)₂ (Insoluble) + 2Na₂S₂O₄ + 4NaOH → Dye-(C-O⁻Na⁺)₂ (Soluble Leuco Salt) + 4Na₂SO₃ + 2H₂O

The successful formation of the leuco form is often accompanied by a distinct color change, which serves as a visual indicator of the state of the vat. For example, the deep blue of C.I. Vat Blue 4 (Indanthrone) transforms into a blue leuco solution, while the variegated dark green of C.I. Vat Green 1 becomes a blue alkaline leuco form.[1][7][8]

Chemical Structures of Representative Vat Dyes and their Leuco Forms

C.I. Vat Blue 4 (Indanthrone)

-

Parent Dye (Insoluble): A brilliant red-light blue powder, insoluble in water.[7][9]

-

Leuco Form (Soluble): The alkaline leuco form is blue.[7][9]

C.I. Vat Green 1

-

Parent Dye (Insoluble): A variegated dark green powder, insoluble in water.[1][8]

-

Leuco Form (Soluble): The alkaline leuco form is blue. In an acidic medium, the leuco form is brilliant red.[1][8]

Quantitative Data

A critical aspect of understanding and controlling the vat dyeing process is the quantitative characterization of the leuco form. This includes its solubility, the redox potential required for its formation, and its spectroscopic properties.

Solubility

The primary characteristic of the leuco form is its solubility in the alkaline vatting liquor, in stark contrast to the parent dye's insolubility in water. While precise g/L data is not widely published and is dependent on specific conditions (e.g., alkali concentration, temperature), the transition from a dispersion of insoluble particles to a true solution is the cornerstone of the vatting process.

| Property | C.I. Vat Blue 4 (Parent) | C.I. Vat Blue 4 (Leuco Form) | C.I. Vat Green 1 (Parent) | C.I. Vat Green 1 (Leuco Form) |

| Solubility in Water | Insoluble[7][9] | Soluble in alkaline solution[10] | Insoluble[1][8] | Soluble in alkaline solution[11] |

Reduction Potential

The reduction of a vat dye to its leuco form only occurs below a certain redox potential. This potential is a key parameter for process control and varies depending on the chemical structure of the dye. Anthraquinone-based vat dyes generally require a more negative redox potential for complete reduction compared to indigoid dyes.

| Parameter | C.I. Vat Blue 4 (Anthraquinone type) | C.I. Vat Green 1 (Violanthrone type) |

| Required Redox Potential | Typically -800 mV to -1000 mV[4] | Within the typical range for anthraquinone-type dyes |

Spectroscopic Properties

The color change upon formation of the leuco dye is due to a shift in the molecule's absorption spectrum. The reduction of the carbonyl groups alters the conjugated system, leading to a change in the maximum absorption wavelength (λmax).

| Parameter | C.I. Vat Blue 4 (Leuco Form) | C.I. Vat Green 1 (Leuco Form) |

| Color of Alkaline Solution | Blue[7][9] | Blue[1][8] |

| λmax (Visible Region) | Data not readily available | Data not readily available |

Experimental Protocols

The following sections provide detailed methodologies for the generation of the leuco form of representative anthraquinone vat dyes and a general procedure for vat dyeing of cotton.

Laboratory-Scale Generation of Leuco Vat Dyes

This protocol is based on the procedure for C.I. Vat Violet 1 and can be adapted for other anthraquinone dyes like C.I. Vat Blue 4 and C.I. Vat Green 1, with adjustments to temperature and reagent concentrations as needed.

Materials:

-

Vat Dye Powder (e.g., C.I. Vat Blue 4 or C.I. Vat Green 1)

-

Sodium Hydroxide (NaOH)

-

Sodium Dithionite (Na₂S₂O₄)

-

Deoxygenated Deionized Water

-

Nitrogen or Argon gas

-

Beaker, magnetic stirrer, heating plate

-

Septum or other means to create an inert atmosphere

Procedure:

-

Preparation of Alkaline Solution: In a beaker, dissolve the required amount of NaOH in deoxygenated deionized water. Allow the solution to cool.

-

Dispersion of Dye: While stirring the alkaline solution, add the vat dye powder to create a uniform dispersion.

-

Heating and Inert Atmosphere: Gently heat the dispersion to the recommended vatting temperature (e.g., 50-60°C for many anthraquinone dyes).[4] Blanket the surface of the liquid with a slow stream of nitrogen to minimize oxidation.

-

Reduction (Vatting): Once the temperature is stable, slowly add the sodium dithionite powder in small portions.

-

Monitoring: Observe the color change of the solution, which indicates the formation of the soluble leuco form.

-

Digestion: Maintain the temperature and continue stirring under an inert atmosphere for 15-30 minutes to ensure complete reduction.

-

Final Product: The resulting colored solution is the leuco form of the vat dye, ready for application or analysis. It should be used promptly or stored under an inert atmosphere.

General Protocol for Vat Dyeing of Cotton

Materials:

-

Pre-wetted cotton fabric

-

Prepared leuco vat dye solution

-

Dyeing vessel (e.g., beaker, laboratory dyeing machine)

-

Oxidizing agent (e.g., hydrogen peroxide, or exposure to air)

-

Soaping agent (detergent)

-

Acetic acid

Procedure:

-

Dyeing: Immerse the pre-wetted cotton fabric in the prepared leuco vat dye solution at the recommended dyeing temperature. Ensure the fabric remains fully submerged to prevent premature oxidation. The dyeing time can range from 30 to 60 minutes.

-

Rinsing: Remove the fabric from the dyebath, squeeze out excess liquor, and rinse with cold deoxygenated water.

-

Oxidation: Expose the fabric to air or treat it in a bath containing an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide at 50°C) to convert the leuco dye back to its insoluble form. The original color of the dye will develop during this stage.

-

Soaping: Treat the dyed fabric in a boiling solution containing a detergent (e.g., 2 g/L) for 10-15 minutes. This step is crucial for removing surface dye particles and for the dye molecules within the fiber to form stable crystals, which improves fastness properties and develops the final true shade.

-

Final Rinsing and Neutralization: Rinse the fabric thoroughly with hot and then cold water. A final rinse in a dilute acetic acid solution can be used to neutralize any residual alkali.

-

Drying: Dry the dyed fabric.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed.

Caption: The reversible reduction-oxidation cycle of vat dyes.

Caption: Experimental workflow for vat dyeing of cellulosic fibers.

Conclusion

The leuco form of vat dyes is a transient but essential state that enables the application of these otherwise insoluble colorants. A thorough understanding of the chemical conditions required for the formation and stabilization of the leuco form, including alkali concentration, reducing agent strength, temperature, and redox potential, is paramount for reproducible and high-quality dyeings. While this guide provides an overview of the key principles and methodologies, further research into the specific quantitative properties of individual leuco vat dyes will continue to refine their application in traditional textiles and emerging high-technology fields.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat Dyes and Fibre Reactive Dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 3. Vat dye - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. p2infohouse.org [p2infohouse.org]

- 6. textilelearner.net [textilelearner.net]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]

- 9. VAT BLUE 4|CAS NO.81-77-6 [chinainterdyes.com]

- 10. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 11. Low Price Vat Green 1 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

A Technical Guide to the Photophysical Properties of Vat Yellow 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Yellow 4, also known by its chemical name dibenzo[b,def]chrysene-7,14-dione or C.I. 59100, is a synthetic anthraquinone (B42736) dye.[1][2] While extensively used in the textile industry for dyeing cotton, silk, and nylon, and in military applications for smoke formulations, its detailed photophysical properties are not extensively documented in publicly available scientific literature.[3][4] This guide provides a comprehensive overview of the known qualitative characteristics of this compound, outlines the standardized experimental protocols required for its full photophysical characterization, and presents logical workflows for these investigations. Due to the scarcity of specific quantitative data, this document focuses on the essential methodologies that researchers can employ to determine these properties, thereby enabling a deeper understanding of this compound for potential applications in research and development.

Core Molecular and Physical Properties

This compound is a polycyclic aromatic quinone with a rigid, planar structure. This inherent structure is typical of vat dyes, which are applied in a soluble, reduced (leuco) form before being oxidized to an insoluble pigment within the substrate.[5] Its insolubility in water and solubility in select organic solvents like nitrobenzene (B124822) and xylene are key characteristics for its application and analysis.[3][4]

Table 1: General Properties of this compound

| Property | Value / Description | Citation |

| Chemical Name | Dibenzo[b,def]chrysene-7,14-dione | [2] |

| Synonyms | C.I. This compound, C.I. 59100, Golden Yellow GK | [1] |

| Molecular Formula | C₂₄H₁₂O₂ | [1] |

| Molar Mass | 332.35 g/mol | [1] |

| Appearance | Yellow-brown powder | [1] |

| Solubility | Insoluble in water; Soluble in nitrobenzene, xylene; Slightly soluble in acetone, ethanol, chloroform (B151607). | [3][4] |

Photophysical Characteristics

Table 2: Summary of Photophysical Data for this compound

| Parameter | Symbol | Value | Notes |

| Absorption Maximum | λmax | ~400 - 450 nm (Estimated) | Based on its yellow color and data for similar anthraquinone dyes. Specific solvent-dependent data is not available. |

| Molar Extinction Coefficient | ε | Not Available | Expected to be high, typical for anthraquinone dyes. |

| Emission Maximum | λem | Not Available | Expected to be bathochromically shifted (longer wavelength) from the absorption maximum. |

| Fluorescence Quantum Yield | Φf | Not Available | This value represents the efficiency of the fluorescence process. |

| Excited-State Lifetime | τ | Not Available | This is the average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols for Photophysical Characterization

To address the data gap for this compound, the following established protocols are recommended for the comprehensive measurement of its photophysical properties.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable, transparent organic solvent (e.g., spectroscopic grade chloroform or toluene) of known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a matched pair of 1 cm path length quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.

-

Record the absorption spectrum over a wavelength range of approximately 300 nm to 700 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Data Analysis:

-

To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is equal to ε (in M⁻¹cm⁻¹) when the path length (l) is 1 cm.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation and emission monochromator.

-

Excitation and Emission Spectra:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance of <0.1 at the excitation wavelength to minimize inner filter effects.

-

To measure the emission spectrum, excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission monochromator over a longer wavelength range (e.g., from λmax + 10 nm to 750 nm). The peak of this spectrum is λem.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φstd = 0.54).

-

Prepare solutions of the standard and this compound with precisely matched absorbances at the same excitation wavelength.

-

Record the emission spectrum for both the standard and the sample under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation, where 'n' is the refractive index of the solvent: Φsample = Φstd * (Isample / Istd) * (nsample² / nstd²)

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ).

Methodology:

-

Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or LED) for excitation, a sensitive detector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics.

-

Measurement:

-

Excite a dilute solution of this compound with the pulsed source at its λmax.

-

Collect the fluorescence emission at λem through a monochromator and polarizer set at the magic angle (54.7°) to eliminate rotational effects.

-

Record the histogram of photon arrival times relative to the excitation pulse.

-

-

Data Analysis:

-

The resulting decay curve is fitted to a single or multi-exponential decay function using deconvolution software to account for the instrument response function.

-

The decay constant(s) from the fit represent the fluorescence lifetime(s) (τ) of the sample.

-

Visualized Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and fundamental principles involved in characterizing this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

Caption: Jablonski diagram illustrating potential photophysical processes for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzo(b,def)chrysene-7,14-dione | C24H12O2 | CID 31412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vat Yellow 4: A Technical Guide to its Carcinogenicity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vat Yellow 4 (C.I. Pigment Yellow 108) is an anthraquinone (B42736) dye with a history of use in the textile industry and military applications. This technical guide provides an in-depth review of the available scientific literature on its carcinogenicity and toxicity. A comprehensive bioassay conducted by the National Cancer Institute (NCI) revealed limited evidence of carcinogenicity in male mice, specifically an increased incidence of lymphomas and hepatocellular tumors. In contrast, no significant increase in tumor incidence was observed in rats or female mice. Genotoxicity studies have yielded mixed results, with some assays indicating mutagenic potential, particularly with metabolic activation, while others were negative. Acute toxicity studies suggest a low order of acute toxicity. This guide summarizes the key findings, presents quantitative data in tabular format, details the experimental protocols of pivotal studies, and provides visualizations of the experimental workflows. Notably, a review of the existing literature did not yield information on the specific signaling pathways involved in the toxicity of this compound.

Carcinogenicity

The primary evidence regarding the carcinogenic potential of this compound comes from a long-term bioassay conducted by the U.S. National Cancer Institute (NCI).[1][2][3]

NCI Bioassay in Rodents

The NCI conducted a comprehensive bioassay of a commercial formulation of C.I. This compound in Fischer 344 rats and B6C3F1 mice.[3] The commercial product contained approximately 18.2% this compound, with the remainder being sorbitol, dispersants, glycerin, and water.[1][2][4]

-

Test Substance: Commercial grade C.I. This compound formulation.

-

Animal Models:

-

Fischer 344 rats (50 males and 50 females per dose group; 20 of each sex for control).

-

B6C3F1 mice (50 males and 50 females per dose group; 20 of each sex for control).

-

-

Administration Route: Oral, via admixture in the diet.

-

Dosage Levels:

-

Rats: 3,500 ppm and 7,000 ppm in the diet.

-

Male Mice: 25,000 ppm and 50,000 ppm in the diet.

-

Female Mice: 12,500 ppm and 25,000 ppm in the diet.

-

-

Duration of Exposure:

-

Rats: 104 weeks.

-

Mice: 106 weeks.

-

-

Observations: Animals were monitored for signs of toxicity, and body weights were recorded. At the end of the study, all surviving animals were euthanized and subjected to a complete histopathological examination.

References

- 1. This compound - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioassay of C.I. This compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nationalacademies.org [nationalacademies.org]

Vat Yellow 4: A Technical Guide to its Natural Occurrence and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Yellow 4 (C.I. 59100), a synthetic anthraquinone (B42736) dye, is utilized in the textile industry for dyeing cotton, rayon, and wool. This technical guide provides a comprehensive overview of its natural occurrence and environmental fate, synthesizing available scientific data. It is established that this compound is not known to occur naturally[1]. This document details its persistence and transformation in various environmental compartments, focusing on biodegradation, photodegradation, and sorption. Due to the limited availability of specific environmental fate data for this compound, this guide incorporates data from structurally similar anthraquinone dyes as surrogates to provide a more complete assessment. Standardized experimental protocols for assessing key environmental fate parameters are also presented to guide future research.

Introduction

This compound, a member of the anthraquinone dye class, is valued for its vibrant color and high fastness properties in the textile industry[2][3]. Its complex aromatic structure, however, raises concerns about its environmental persistence and potential ecotoxicological effects. Understanding the environmental fate of this compound is crucial for assessing its environmental risk and developing effective remediation strategies. This guide provides a detailed examination of its behavior in the environment, with a focus on quantitative data and experimental methodologies.

Natural Occurrence

Scientific literature confirms that this compound is a synthetic compound and is not known to have any natural sources[1]. Its presence in the environment is solely attributable to anthropogenic activities, primarily from its manufacture and use in the textile industry.

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes. Due to its low water solubility, it is expected to partition to solids such as soil, sediment, and sludge. The primary degradation pathways include photodegradation and biodegradation.

Abiotic Degradation

Photodegradation is a significant pathway for the removal of this compound from the aqueous environment. Studies have shown that in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV or solar irradiation, this compound can be effectively degraded.

Quantitative Data on Photocatalytic Degradation

The efficiency of photocatalytic degradation is influenced by factors such as catalyst loading and the initial concentration of the dye.

| Parameter | Condition | Degradation Efficiency (%) | Reference |

| Catalyst Loading (TiO₂) | 1.0 g/L | 78 | Kavitha & Palanisamy, 2010 |

| Catalyst Loading (TiO₂) | 2.0 g/L | 85 | Kavitha & Palanisamy, 2010 |

| Catalyst Loading (TiO₂) | 3.0 g/L | 92 | Kavitha & Palanisamy, 2010 |

| Initial Dye Concentration | 20 mg/L | 95 | Kavitha & Palanisamy, 2010 |

| Initial Dye Concentration | 40 mg/L | 88 | Kavitha & Palanisamy, 2010 |

| Initial Dye Concentration | 60 mg/L | 80 | Kavitha & Palanisamy, 2010 |

Experimental Protocol: Photocatalytic Degradation of this compound

This protocol is based on the methodology described by Kavitha & Palanisamy (2010).

-

Preparation of Dye Solution: A stock solution of this compound is prepared in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.

-

Photocatalytic Reactor Setup: A batch photoreactor equipped with a UV lamp is used. The temperature of the solution is maintained at a constant temperature.

-

Experimental Procedure:

-

A known volume of the this compound solution is placed in the reactor.

-

A specific amount of TiO₂ photocatalyst is added to the solution.

-

The suspension is stirred in the dark for a period to ensure adsorption/desorption equilibrium is reached.

-

The UV lamp is switched on to initiate the photocatalytic reaction.

-

-

Sample Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The samples are centrifuged to remove the TiO₂ particles. The concentration of this compound in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength.

-

Data Analysis: The degradation efficiency is calculated from the change in dye concentration over time. The kinetics of the degradation can be determined by plotting the concentration data against time.

Diagram: Photocatalytic Degradation Workflow